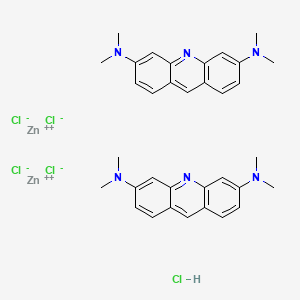
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride typically involves the reaction of acridine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, followed by crystallization, filtration, and drying to obtain the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and involves steps such as solvent extraction, recrystallization, and drying .
Analyse Chemischer Reaktionen
Types of Reactions
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride undergoes various chemical reactions including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form substituted acridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of acridine, which have different properties and applications .
Wissenschaftliche Forschungsanwendungen
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in cell cycle studies and to stain different types of nucleic acids for microscopy.
Medicine: Investigated for its potential anti-cancer properties and used in diagnostic assays.
Industry: Utilized in the production of various fluorescent materials and dyes.
Wirkmechanismus
The compound exerts its effects by intercalating into double helical nucleic acids, causing them to fluoresce under specific conditions. It binds electrostatically to phosphate groups of single-stranded molecules, resulting in different fluorescence colors. This unique characteristic makes it useful for distinguishing between different types of nucleic acids and studying cell cycle dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Yellow: Another fluorescent dye with similar staining properties.
Acriflavine: Used in similar applications but has different fluorescence characteristics.
Proflavine: Also used as a fluorescent dye but with distinct chemical properties.
Uniqueness
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride is unique due to its ability to differentially stain DNA and RNA, making it highly valuable in cell cycle studies and nucleic acid research. Its versatility and effectiveness in various scientific applications set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C34H39Cl5N6Zn2 |
|---|---|
Molekulargewicht |
839.7 g/mol |
IUPAC-Name |
dizinc;3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;tetrachloride;hydrochloride |
InChI |
InChI=1S/2C17H19N3.5ClH.2Zn/c2*1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;;;;;;/h2*5-11H,1-4H3;5*1H;;/q;;;;;;;2*+2/p-4 |
InChI-Schlüssel |
WQXGMAHUACGWJY-UHFFFAOYSA-J |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



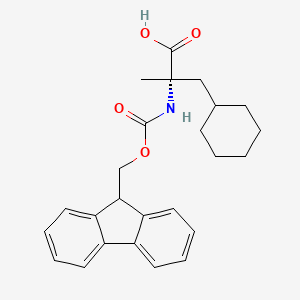
![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)

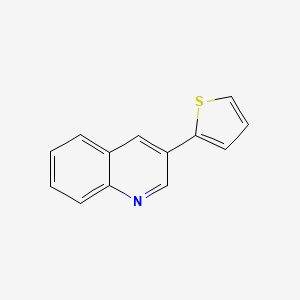
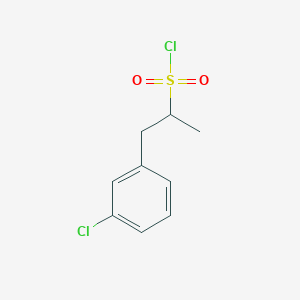
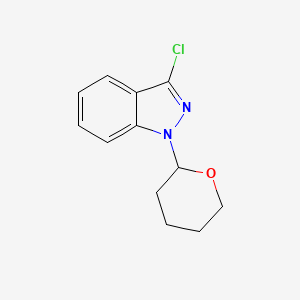
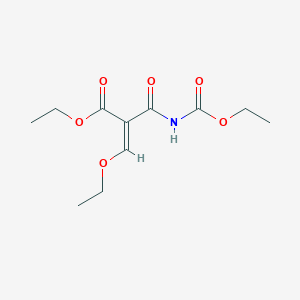



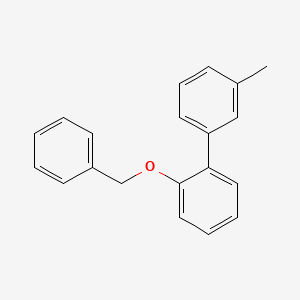
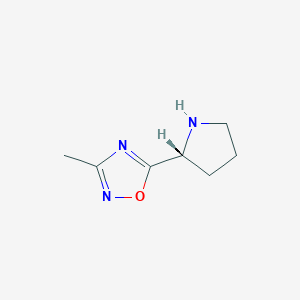
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
